N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride
Description
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride is a synthetic compound characterized by a sulfonamide-linked 4-ethylpiperazine moiety and a 4-fluorophenoxyacetamide group. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. Piperazine derivatives are widely explored for their CNS activity, while the 4-fluorophenoxy group contributes to metabolic stability and target binding via electron-withdrawing effects . The sulfonyl ethyl bridge likely improves pharmacokinetic properties by balancing lipophilicity and aqueous solubility .
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-2-(4-fluorophenoxy)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O4S.ClH/c1-2-19-8-10-20(11-9-19)25(22,23)12-7-18-16(21)13-24-15-5-3-14(17)4-6-15;/h3-6H,2,7-13H2,1H3,(H,18,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASDSCOCPSZGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CCNC(=O)COC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride typically involves multiple steps:
Formation of the piperazine derivative: The starting material, 4-ethylpiperazine, is reacted with a sulfonyl chloride derivative under basic conditions to form the sulfonyl piperazine intermediate.
Attachment of the ethyl linker: The sulfonyl piperazine intermediate is then reacted with an ethyl halide to introduce the ethyl linker.
Formation of the acetamide: The ethyl-linked sulfonyl piperazine is reacted with 4-fluorophenoxyacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Hydrochloride salt formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
Antihypertensive Agents
Research indicates that compounds similar to N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride can serve as dual antihypertensive agents. The presence of the piperazine moiety is crucial for their biological activity, as it enhances interaction with various receptors involved in blood pressure regulation .
Neuropharmacology
The compound may also exhibit neuropharmacological properties. The piperazine structure is known to interact with serotonin and dopamine receptors, which are significant targets in treating psychiatric disorders. Studies have shown that modifications in the piperazine ring can influence the binding affinity and selectivity for these receptors, suggesting potential applications in developing new antidepressants or antipsychotic medications .
Synthesis and Characterization
The synthesis of this compound involves various chemical reactions that enhance its solubility and bioavailability. The transformation into hydrochloride salt form is particularly important as it increases water solubility, facilitating better absorption in biological systems .
Antiviral Properties
Emerging studies have highlighted the potential antiviral properties of compounds with similar structures against various viruses, including SARS-CoV-2. The sulfonamide group may play a critical role in inhibiting viral entry into host cells, making it a candidate for further investigation in antiviral drug development .
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in therapeutic settings. Toxicological assessments are necessary to determine the compound's safety margins and potential side effects, particularly when considering its use in long-term treatments .
Case Study 1: Synthesis of Piperazine Derivatives
A study focused on synthesizing derivatives of piperazine similar to this compound demonstrated the effectiveness of varying substituents on pharmacological activity. These derivatives showed promising results as antihypertensive agents through receptor binding assays and animal models .
Case Study 2: Antiviral Screening
In another study, compounds structurally related to this compound were screened for antiviral activity against SARS-CoV-2 pseudotyped particles. Results indicated significant inhibition of viral entry, suggesting a mechanism that warrants further exploration for therapeutic use against COVID-19 .
Data Summary Table
| Application Area | Key Findings |
|---|---|
| Antihypertensive Agents | Potential dual-action mechanism; effective receptor interaction |
| Neuropharmacology | Possible antidepressant/antipsychotic properties through serotonin/dopamine receptor modulation |
| Antiviral Properties | Significant inhibition of viral entry; potential candidate for COVID-19 treatment |
| Toxicological Assessment | Essential for determining safety margins; ongoing studies needed |
Mechanism of Action
The mechanism of action of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Sulfonamide Groups
Table 1: Key Structural Comparisons
| Compound Name | Piperazine Substituent | Aromatic Group | Additional Features | Evidence ID |
|---|---|---|---|---|
| Target Compound: N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide HCl | 4-ethyl | 4-fluorophenoxy | Sulfonamide ethyl bridge, hydrochloride | [2], [10] |
| N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide | 4-methyl | 4-chlorophenyl, 3-methylphenoxy | Chlorine substitution, methylphenoxy | [1] |
| N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide | 4-methylphenylsulfonyl | 4-fluorophenyl | Tosyl group on piperazine | [10] |
| N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide | None | 4-fluorophenyl | Cyclohexyl, propylacetamido branches | [7] |
Pharmacological and Physicochemical Properties
The sulfonamide ethyl bridge in the target compound and enhances solubility and bioavailability over non-sulfonylated analogues like .
Aromatic Groups: The 4-fluorophenoxy group in the target compound and improves metabolic stability compared to chlorine () due to fluorine’s stronger electron-withdrawing effects . 3-methylphenoxy () and cyclohexyl () groups increase steric bulk, which may reduce receptor binding efficiency .
Synthesis and Stability :
Biological Activity
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety, a sulfonyl group, and a fluorophenoxy acetamide component. Its molecular formula is C16H22ClF N2O3S, with the following key structural elements:
- Piperazine Ring : Contributes to the compound's pharmacological properties.
- Fluorophenoxy Group : Enhances lipophilicity and may influence receptor binding.
- Sulfonamide Moiety : Often associated with antibacterial and anti-inflammatory activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- GPR6 Modulation : The compound has been identified as a modulator of GPR6, a G protein-coupled receptor implicated in several neurological and psychiatric disorders. Modulating this receptor can lead to therapeutic effects in conditions such as depression and anxiety .
- Antitumor Activity : Preliminary studies have indicated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with piperazine groups have shown promising results in inhibiting cell growth in MCF7 (breast cancer) and A549 (lung cancer) cell lines .
- Anticonvulsant Properties : Analogous compounds have demonstrated anticonvulsant activity in animal models, suggesting potential applications in epilepsy treatment .
Research Findings
Recent studies have focused on evaluating the efficacy and safety profile of this compound:
In Vitro Studies
A series of in vitro assays have been conducted to assess the cytotoxic effects against different cancer cell lines:
These results indicate that the compound may possess significant antitumor properties, warranting further investigation into its mechanism of action.
In Vivo Studies
Animal models have been utilized to evaluate the anticonvulsant effects of related compounds, with notable findings indicating protection against seizures at specific dosages:
| Compound | Dose (mg/kg) | Protection Duration |
|---|---|---|
| N-(phenylpiperazinyl) | 100 | 0.5 hours |
| N-(phenylpiperazinyl) | 300 | 4 hours |
These studies suggest that modifications to the piperazine structure can influence pharmacokinetic properties and therapeutic efficacy .
Case Studies
A case study involving the use of similar piperazine derivatives highlighted their role as potential treatments for neurological disorders. The study demonstrated that these compounds could significantly reduce anxiety-like behaviors in rodent models, indicating their potential as anxiolytics .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be purified?
The synthesis typically involves sequential sulfonylation and amidation reactions. For example:
- Step 1 : React 4-ethylpiperazine with a sulfonyl chloride derivative to form the sulfonylethyl intermediate .
- Step 2 : Couple this intermediate with 2-(4-fluorophenoxy)acetic acid via an ethyl linker, followed by hydrochloridation .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via TLC (Rf = 0.3–0.5 in 9:1 CHCl₃/MeOH) .
Q. Which analytical techniques are critical for characterizing purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments (e.g., fluorophenyl aromatic protons at δ 7.1–7.3 ppm, piperazine methylenes at δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 475.2) .
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>98%) .
| Technique | Key Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 2.5–3.0 (piperazine), 7.1–7.3 (fluorophenyl) | |
| HRMS | m/z 475.2 [M+H]⁺ | |
| HPLC | Retention time: 8.2 min |
Q. How can reaction conditions be optimized to improve yield?
Q. What solvent systems are suitable for recrystallization?
Ethanol-water mixtures (7:3 v/v) are optimal due to the compound’s moderate polarity. For hygroscopic intermediates, anhydrous diethyl ether is preferred .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Dose-Response Analysis : Perform EC₅₀/IC₅₀ curves (e.g., 0.1–100 µM range) to identify threshold effects .
- Structural Confirmation : Re-characterize batches via XRD (single-crystal analysis) to rule out polymorphic discrepancies .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl) and compare bioactivity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., acetamide carbonyl) via QSAR studies .
Q. Which computational methods predict binding affinity to enzymatic targets?
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER force field) .
- Free Energy Perturbation (FEP) : Calculate ΔG binding for piperazine sulfonyl group modifications .
- Validation : Cross-check predictions with SPR (surface plasmon resonance) data (KD values) .
| Method | Application | Validation |
|---|---|---|
| AutoDock Vina | Kinase binding sites | IC₅₀ correlation (R² > 0.85) |
| AMBER MD | Stability of protein-ligand complexes | RMSD < 2.0 Å |
Q. How should in vitro assays for pharmacokinetic properties be designed?
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms (fluorogenic substrates) at 10 µM .
- Plasma Protein Binding : Equilibrium dialysis (37°C, 4 hours) to measure unbound fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
